molecular formula C15H26N2O7 B1204605 Spenolimycin CAS No. 95041-97-7

Spenolimycin

Cat. No.: B1204605
CAS No.: 95041-97-7
M. Wt: 346.38 g/mol
InChI Key: JXUOVTMVWNHOAJ-XLBYJKOOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Spenolimycin is typically isolated from the fermentation broth of Streptomyces gilvospiralis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The antibiotic is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The bacterium is grown in a liquid medium, and the antibiotic is harvested after a specific incubation period. The fermentation broth is then subjected to filtration, extraction, and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Spenolimycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Spenolimycin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.

    Biology: It is used in microbiological studies to investigate the effects of antibiotics on bacterial growth and metabolism.

    Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

Spenolimycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the translation of messenger RNA into proteins. This inhibition disrupts bacterial growth and replication, ultimately leading to cell death . The molecular targets of this compound include the 30S subunit of the bacterial ribosome .

Comparison with Similar Compounds

  • Spectinomycin
  • Actinomycin
  • Streptomycin
  • Kanamycin

Properties

CAS No.

95041-97-7

Molecular Formula

C15H26N2O7

Molecular Weight

346.38 g/mol

IUPAC Name

(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol

InChI

InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1

InChI Key

JXUOVTMVWNHOAJ-XLBYJKOOSA-N

Isomeric SMILES

C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC

SMILES

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC

Canonical SMILES

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC

95041-97-7

Synonyms

spenolimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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